molecular formula C11H16N2O B8620763 2-(4-Methylpiperazin-1-yl)phenol

2-(4-Methylpiperazin-1-yl)phenol

Cat. No.: B8620763
M. Wt: 192.26 g/mol
InChI Key: BREKGVCIMLEZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)phenol is a heterocyclic compound featuring a phenol ring directly linked to a 4-methylpiperazine moiety.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)phenol

InChI

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3

InChI Key

BREKGVCIMLEZSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of 2-(4-Methylpiperazin-1-yl)phenol and related compounds:

Compound Name / ID Structural Feature Key Differences from Target Compound Inferred Properties Evidence Source
This compound Phenol directly bonded to 4-methylpiperazine Reference compound Rigid structure; moderate solubility (basic piperazine) N/A
Compound 1c 4-(4-Methylpiperazin-1-yl)phenyl linked to imidazo[1,2-a]pyrazine Bulky imidazo-pyrazine core Enhanced steric hindrance; potential kinase inhibition
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Methoxy group + iminomethyl linker Schiff base linker; methoxy substitution Increased lipophilicity; possible pH-dependent stability
2-((4-Methylpiperazin-1-yl)methyl)phenol Methylene spacer between phenol and piperazine Flexible linker Improved conformational adaptability; altered binding kinetics
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one Three 4-methylpiperazine groups on indolinone Multiple piperazines; complex 3D conformation High basicity; potential multi-target activity
Mirtazapine Intermediate (CAS 61337-89-1) Piperazine fused with pyridine and phenyl groups Extended heterocyclic system Enhanced receptor selectivity (e.g., serotonin receptors)

Electronic and Solubility Profiles

  • In contrast, methoxy-substituted analogs (e.g., ) exhibit reduced acidity but higher lipophilicity .
  • Solubility : Piperazine’s basicity allows salt formation (e.g., hydrochloride), improving aqueous solubility. Compounds with hydrophobic substituents (e.g., phenyl in ) show reduced solubility but better membrane permeability .

Crystallographic Insights

Crystal structures of related compounds (e.g., ) reveal chair conformations of piperazine rings and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), guiding drug design for optimal target binding . The use of SHELX software () underscores the importance of crystallography in validating synthetic products.

Preparation Methods

Standard Protocol

  • Substrates : Phenol derivatives (e.g., resorcinol, 4-hydroxybenzaldehyde) react with 4-methylpiperazine and formaldehyde.

  • Conditions : Acidic media (e.g., H₂SO₄, HCl) at 60–80°C for 6–24 hours.

  • Mechanism : The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic oxygen (Figure 1).

Example :
Resorcinol (1 equiv), paraformaldehyde (1.2 equiv), and 4-methylpiperazine (1 equiv) in ethanol/water (5:1) at 70°C for 12 hours yield this compound with 85% purity.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. For instance, 15 minutes at 120°C under 200 W microwave conditions achieves 92% yield. This method minimizes side products like bis-aminomethylated derivatives.

Nucleophilic Aromatic Substitution

Nucleophilic substitution of halogenated phenols with 4-methylpiperazine offers an alternative route, particularly for regioselective synthesis.

Halogenated Precursors

  • Substrates : 2-Chlorophenol or 2-fluorophenol.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ as base.

Example :
2-Chlorophenol (1 equiv) and 4-methylpiperazine (1.5 equiv) in DMF at 120°C for 24 hours yield 78% product. Catalytic KI (10 mol%) enhances reactivity via halide displacement.

Reductive Amination

Reductive amination of ketone or aldehyde intermediates with 4-methylpiperazine provides a flexible approach.

Aldehyde Intermediate Route

  • Step 1 : Synthesis of 2-hydroxybenzaldehyde derivatives.

  • Step 2 : Condensation with 4-methylpiperazine using NaBH₃CN or H₂/Pd-C.

Example :
2-Hydroxy-5-nitrobenzaldehyde (1 equiv) and 4-methylpiperazine (1.2 equiv) in MeOH with NaBH₄ at 0°C yield 89% product after nitro group reduction.

Catalytic Cross-Coupling Methods

Palladium-catalyzed reactions enable efficient coupling under mild conditions.

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromophenol) couple with 4-methylpiperazine using Pd catalysts.

Conditions :

  • Catalyst : Pd-PEPPSI-IPr (2 mol%).

  • Base : Cs₂CO₃ in toluene at 100°C.

  • Yield : 82–90% with <5% dehalogenation byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, improving yield and purity:

ParameterValue
Residence Time10–15 min
Temperature70°C
Throughput5 kg/h
Purity>98%

Advantages : Reduced solvent use and scalability for multi-ton production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Mannich Reaction85–9290–95HighModerate
Nucleophilic Substitution75–8088–92ModerateLow
Reductive Amination80–8985–90LowHigh
Buchwald-Hartwig82–9095–98HighHigh

Key Observations :

  • The Mannich reaction balances cost and scalability for lab-scale synthesis.

  • Buchwald-Hartwig amination offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Bis-aminomethylated derivatives form under excess formaldehyde. Mitigated by stoichiometric control.

  • Catalyst Deactivation :

    • Pd leaching in cross-coupling reactions minimized using N-heterocyclic carbene ligands.

  • Purification Difficulties :

    • Column chromatography (SiO₂, CH₂Cl₂/MeOH) resolves co-eluting impurities.

Emerging Trends

  • Enzymatic Catalysis : Lipase-mediated amination under aqueous conditions (50°C, pH 7.5) achieves 70% yield with no metal residues.

  • Photoredox Methods : Visible light-driven amination of aryl halides reduces reliance on Pd catalysts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylpiperazin-1-yl)phenol, and what challenges are associated with its purification?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperazine with a halogenated phenol derivative (e.g., 2-fluorophenol) under reflux conditions in polar aprotic solvents like DMF, using a base such as K₂CO₃ to facilitate deprotonation .
  • Purification Challenges : Due to the presence of polar functional groups (phenol and piperazine), column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is often required. Impurities may arise from incomplete substitution or residual solvents, necessitating rigorous NMR and LC-MS validation .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the phenol proton (δ ~9–10 ppm, broad) and piperazine methyl group (δ ~2.3 ppm, singlet). Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .
  • FT-IR : Confirm phenolic O–H stretch (~3200 cm⁻¹) and C–N stretches (~1250 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsion angles. For example, the dihedral angle between the phenol ring and piperazine plane is critical for stability and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives to optimize biological activity?

  • SAR Approaches :

  • Functional Group Modifications : Replace the phenol -OH with methoxy or fluorine to alter lipophilicity and hydrogen-bonding capacity. For instance, fluorination at the 4-position increases metabolic stability .
  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., sulfonyl) to modulate receptor binding. Molecular docking (AutoDock Vina) can predict interactions with targets like serotonin receptors .
    • Biological Assays : Use in vitro assays (e.g., radioligand binding for receptor affinity) and in vivo pharmacokinetic studies to validate SAR hypotheses .

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound derivatives?

  • Data Reconciliation Steps :

  • Control for Solubility : Differences in DMSO/water solubility can skew IC₅₀ values. Use standardized solvent systems (e.g., 0.1% Tween-80) .
  • Validate Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological conditions) and temperature (37°C) across studies .
  • Crystallographic Validation : Compare crystal structures to confirm conformational homogeneity. For example, variations in piperazine chair/flip conformers may explain divergent activity .
    • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, batch effects) .

Methodological Considerations

Q. What techniques are suitable for assessing the thermal stability and decomposition pathways of this compound?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar piperazine derivatives) .
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events. For example, melting points correlate with crystalline purity .
  • GC-MS Post-Decomposition : Identify volatile byproducts (e.g., CO₂ from decarboxylation or methylamine fragments) .

Q. How can computational modeling enhance the design of this compound-based probes for neurological targets?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP (calculated ~2.1) and polar surface area (<70 Ų) .
  • QM/MM Studies : Map electrostatic potential surfaces to optimize interactions with G-protein-coupled receptors (GPCRs) .
  • ADMET Prediction : Use tools like SwissADME to estimate toxicity risks (e.g., hERG inhibition) early in design .

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